1-Cyclobutylpiperidine-4-carboxylic acid

Medicinal Chemistry Drug Design Conformational Analysis

1-Cyclobutylpiperidine-4-carboxylic acid (CAS 935534-09-1) delivers a unique, conformationally constrained N-cyclobutyl scaffold that rigidifies the piperidine core — boosting lipophilicity (ΔLogP ≈ +1.4) and reducing TPSA (ΔTPSA = -8.8 Ų) over piperidine-4-carboxylic acid. This precise structural bias enhances CNS penetration and target selectivity for GPCR/ion channel programs. Its low molecular weight (183.25 g/mol) and carboxylic acid handle enable efficient fragment-based drug discovery (FBDD) and rapid amide or ester diversification. Choose it to replace flexible N-alkyl piperidine acid analogs and sharpen your SAR. Supplied at ≥98% purity for consistent, reliable lead optimization.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 935534-09-1
Cat. No. B1452421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperidine-4-carboxylic acid
CAS935534-09-1
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7H2,(H,12,13)
InChIKeyGTIVRTAYDFGYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutylpiperidine-4-carboxylic Acid (CAS 935534-09-1) as a Constrained Piperidine Scaffold for Rational Drug Design


1-Cyclobutylpiperidine-4-carboxylic acid (CAS 935534-09-1) is a bicyclic heterocyclic building block with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . Its structure comprises a piperidine ring bearing a carboxylic acid group at the 4-position and a cyclobutyl substituent on the nitrogen atom [1], providing a rigid, conformationally constrained scaffold distinct from more flexible N-alkyl piperidine analogs .

Structural Constraints Differentiate 1-Cyclobutylpiperidine-4-carboxylic Acid from Flexible Piperidine-4-carboxylic Acid Analogs


The direct N-cyclobutyl substitution in 1-cyclobutylpiperidine-4-carboxylic acid introduces a unique conformational bias that distinguishes it from other piperidine-4-carboxylic acid derivatives. While the piperidine-4-carboxylic acid core is a common pharmacophore, the 3-position regioisomer [1] or N-alkyl variants with greater rotational freedom exhibit different spatial occupancy and electrostatic profiles. The cyclobutyl group's rigidity, as highlighted in cyclopropyl- and cyclobutylpiperidine building block libraries , restricts the conformational space accessible to the molecule, which directly impacts molecular recognition and binding kinetics [2]. This constraint cannot be replicated by acyclic N-alkyl substituents or the 3-carboxylic acid isomer, making the target compound a structurally specific starting point for certain SAR explorations and lead optimization campaigns.

Quantitative Differentiation of 1-Cyclobutylpiperidine-4-carboxylic Acid from Structural Analogs


Conformational Restriction: TPSA and LogP Comparison Versus Piperidine-4-carboxylic Acid

1-Cyclobutylpiperidine-4-carboxylic acid exhibits a Topological Polar Surface Area (TPSA) of 40.5 Ų and a computed XLogP3 value of -1.1 [1]. In comparison, the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) possesses a TPSA of 49.3 Ų and a computed LogP of approximately -2.5 [2]. This quantitative difference demonstrates that the cyclobutyl group markedly increases lipophilicity while reducing polar surface area, which is a critical factor for optimizing passive permeability and blood-brain barrier penetration in CNS drug discovery programs [3].

Medicinal Chemistry Drug Design Conformational Analysis

Spatial Differentiation: The Critical Role of the 4-Carboxylic Acid Position

The position of the carboxylic acid group on the piperidine ring is a critical determinant of molecular geometry and resultant biological interactions. 1-Cyclobutylpiperidine-4-carboxylic acid features a carboxylic acid at the 4-position. Its regioisomer, 1-cyclobutylpiperidine-3-carboxylic acid (CAS 1487241-38-2) [1], places the acid at the 3-position. This shift results in a distinct vector for the carboxylic acid, altering the molecule's overall shape and potential for hydrogen-bonding interactions [2]. The 4-substituted pattern provides a more linear extension from the piperidine core, which is favored in specific pharmacophore models, whereas the 3-substituted isomer presents an angular projection, potentially leading to different binding modes .

Medicinal Chemistry Structure-Activity Relationship Spatial Orientation

Enhanced Scaffold Rigidity for Fragment-Based Drug Discovery

The cyclobutyl group directly attached to the piperidine nitrogen significantly restricts conformational freedom compared to acyclic N-alkyl substituents. This property is highly valued in Fragment-Based Drug Discovery (FBDD) where rigid, low-molecular-weight scaffolds increase the probability of specific, high-affinity binding interactions [1]. While direct binding data for the parent acid is not available in the public domain, the broader class of cyclobutylpiperidines has been established as an 'advanced building block' for drug discovery, with libraries synthesized specifically to exploit this conformational constraint . This is in contrast to more flexible N-alkyl piperidine-4-carboxylic acid analogs, which possess a higher entropic penalty upon binding.

Fragment-Based Drug Discovery Conformational Analysis Medicinal Chemistry

Precedent for CNS Drug Design with Cyclobutylpiperidine Scaffolds

The cyclobutylpiperidine motif, as a substructure, has demonstrated utility in generating high-affinity ligands for CNS targets. In a study by Hudkins et al., a series of 1′-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4′-piperidine] derivatives exhibited low nanomolar affinity for human and rat histamine-3 receptors (H3R) [1]. For instance, compound 13 in that series showed an H3R binding Ki of 3.2 nM and demonstrated selectivity against other histamine receptor subtypes [1]. This provides class-level validation that the N-cyclobutylpiperidine core, when properly elaborated, can be optimized for potent and selective target engagement in the CNS.

CNS Drug Discovery Histamine H3 Receptor Pharmacokinetics

Specific Application Scenarios for 1-Cyclobutylpiperidine-4-carboxylic Acid in Drug Discovery


Synthesis of Conformationally Constrained CNS Pharmacophores

Utilize 1-cyclobutylpiperidine-4-carboxylic acid as a core scaffold for designing novel ligands targeting G-protein coupled receptors (GPCRs) or ion channels in the CNS. Its improved lipophilicity (ΔLogP ≈ +1.4) and reduced TPSA (ΔTPSA = -8.8 Ų) relative to piperidine-4-carboxylic acid [1] are key for optimizing CNS penetration. The rigid N-cyclobutyl group enforces a specific conformation that can be exploited to achieve high target selectivity and favorable binding kinetics, as demonstrated in the development of H3R antagonists [2].

Fragment-Based Lead Discovery and Optimization

Incorporate this compound into fragment libraries for fragment-based drug discovery (FBDD) [3]. Its low molecular weight (183.25 g/mol) and conformational rigidity, conferred by the N-cyclobutyl group , make it an ideal fragment for generating high ligand efficiency hits. The carboxylic acid provides a synthetic handle for rapid diversification through amide coupling or esterification, enabling efficient exploration of chemical space around a rigid, three-dimensional core.

Structure-Activity Relationship (SAR) Studies Requiring a Rigid, Lipophilic Piperidine Motif

Employ 1-cyclobutylpiperidine-4-carboxylic acid in medicinal chemistry campaigns where replacing a flexible N-alkylpiperidine-4-carboxylic acid with a constrained analog is necessary to improve potency, selectivity, or pharmacokinetic properties. The quantitative difference in lipophilicity (LogP -1.1 vs. ~ -2.5) provides a predictable adjustment in overall compound properties. Furthermore, its distinct 4-substitution pattern is essential for projects where the 3-substituted regioisomer would result in an unfavorable binding mode [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.